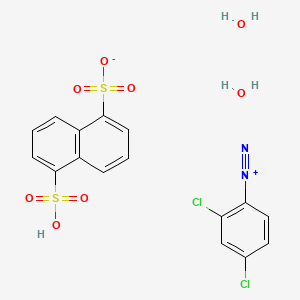
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is a synthetic organic compound that belongs to the class of cyclohexanols This compound is characterized by the presence of a bromine atom, three fluorine atoms, a methoxy group, and a propyl group attached to a cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of the bromine atom into the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Methoxylation: Introduction of the methoxy group.
Alkylation: Addition of the propyl group.
Cyclohexanol Formation: Formation of the cyclohexanol ring structure.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine or fluorine atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-methylcyclohexanol
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-ethylcyclohexanol
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-butylcyclohexanol
Uniqueness
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C16H20BrF3O2 |
|---|---|
Molekulargewicht |
381.23 g/mol |
IUPAC-Name |
1-(3-bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexan-1-ol |
InChI |
InChI=1S/C16H20BrF3O2/c1-3-4-9-5-7-16(21,8-6-9)10-12(18)11(17)15(22-2)14(20)13(10)19/h9,21H,3-8H2,1-2H3 |
InChI-Schlüssel |
YEYMPCZQLSLEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)(C2=C(C(=C(C(=C2F)Br)OC)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




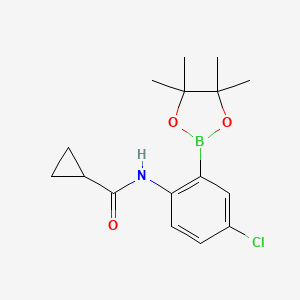
![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)
![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)
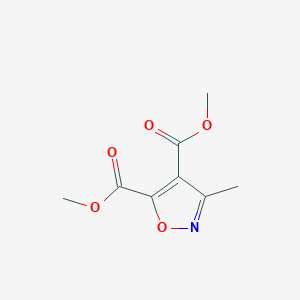
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)

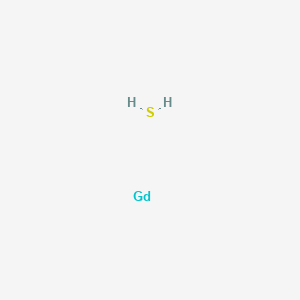
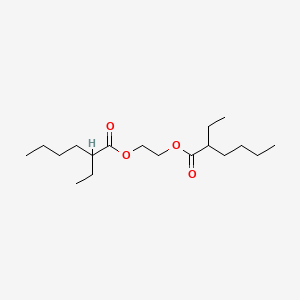
![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)


